Sodium octanoate-1-13C
Overview
Description
Sodium octanoate-1-13C, also known as 13C Labeled sodium octanoate, Caprylic acid-1-13C sodium salt, Octanoic acid-1-13C sodium salt, Sodium caprylate-1-13C, is a chemical compound with the linear formula CH3(CH2)613CO2Na . It has a molecular weight of 167.19 .
Molecular Structure Analysis
The molecular structure of Sodium octanoate-1-13C is represented by the SMILES string [Na+].CCCCCCC13C=O . The InChI key is BYKRNSHANADUFY-IYWRZBIASA-M .
Physical And Chemical Properties Analysis
Sodium octanoate-1-13C is a solid with a melting point of >300 °C (lit.) .Scientific Research Applications
Biosynthesis Research
Sodium octanoate-1-13C plays a crucial role in biosynthesis research. A study by Culceth et al. (1998) demonstrated that Sodium [1-13C]-octanoate is incorporated intact into the C8 unit of piliformic acid in Poronia piliformis. This finding is significant for understanding the biosynthesis of secondary metabolites, suggesting a de novo synthesis of octanoate for secondary metabolism, rather than assimilation from higher fatty acids through β-oxidation (Culceth et al., 1998).
NMR Studies in Reversed Micelles
Sodium octanoate-1-13C has been extensively used in nuclear magnetic resonance (NMR) studies. Fujii et al. (1983) utilized Na-NMR and 13C-NMR to investigate the dynamic behavior of sodium octanoate in reversed micelles. Their study revealed insights into the mobility of sodium ions and methylene carbons in sodium octanoate, contributing significantly to our understanding of micellar systems (Fujii et al., 1983).
Chemical Shift Calculations
Mineva et al. (2013) conducted a methodological study using density functional theory (DFT) and molecular dynamics (MD) for calculating 13C NMR chemical shifts of charged surfactants in water, including sodium octanoate. Their research is pivotal in enhancing the accuracy of theoretical electronic structures obtained with different descriptions of surfactants in water solutions (Mineva et al., 2013).
Magnetic Relaxation in Micellar and Non-Micellar States
Research by Heatley (1987) on coupled 13C longitudinal and transverse magnetic relaxation in micellar and non-micellar sodium octanoate provides valuable information about the physical properties of sodium octanoate in different states. This kind of research is fundamental in understanding the molecular interactions and dynamics in surfactant systems (Heatley, 1987).
Liver Function Assessment
Shalev et al. (2010) evaluated the 13C-octanoate breath test for assessing liver injury in rat models. The study highlighted the potential of sodium octanoate as a non-invasive marker for evaluating liver function, demonstrating its applicability in medical research (Shalev et al., 2010).
Safety And Hazards
Sodium octanoate-1-13C is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2A, H319) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
properties
IUPAC Name |
sodium;(113C)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRNSHANADUFY-IYWRZBIASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium octanoate-1-13C | |
CAS RN |
201612-61-5 | |
Record name | Sodium octanoate C-13, 1- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM OCTANOATE C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K216HQ0FFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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